
2-(1,3-Thiazol-2-yl)quinoline
Overview
Description
2-(1,3-Thiazol-2-yl)quinoline is a heterocyclic aromatic organic compound that features a quinoline ring system fused with a thiazole ring
Mechanism of Action
Target of Action
Thiazole-based compounds, which include 2-(1,3-thiazol-2-yl)quinoline, have been known to interact with various biological targets .
Mode of Action
For instance, some thiazole-based compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole-based compounds have been known to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
The pharmacokinetic properties of thiazole-based compounds have been studied, and various synthetic approaches have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
It is known that thiazole-based compounds can have various biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Action Environment
It is known that the biological activity of thiazole-based compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and light .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is often determined by the specific functional groups present in the thiazole derivative .
Cellular Effects
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Molecular Mechanism
Thiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Thiazol-2-yl)quinoline typically involves the reaction of quinoline with thiazole derivatives under specific conditions. One common method is the condensation reaction between quinoline and 2-aminothiazole in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out at elevated temperatures to facilitate the formation of the thiazole ring.
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance production efficiency and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 2-(1,3-Thiazol-2-yl)quinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be achieved using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted quinolines, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic compounds.
Biology: The compound exhibits antioxidant, antimicrobial, and antitumor properties , making it valuable in biological research.
Medicine: It has shown promise as a lead compound for the development of new drugs targeting various diseases.
Industry: Its applications extend to the manufacture of dyes, pigments, and other industrial chemicals .
Comparison with Similar Compounds
2-(1,3-Thiazol-2-yl)quinoline is unique in its structure and biological activity compared to other similar compounds. Some similar compounds include 2-bromo-1-(1,3-thiazol-2-yl)ethanone and 2-amino-N-(1,3-thiazol-2-yl)pentanamide dihydrochloride . These compounds share the thiazole ring but differ in their substituents and overall molecular structure, leading to variations in their biological activities and applications.
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Biological Activity
2-(1,3-Thiazol-2-yl)quinoline is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.
Overview of Biological Activity
The compound this compound has been investigated for its potential as a glucose transporter inhibitor . Specifically, it has shown promise in inhibiting the glucose transporter 1 (GLUT1), which plays a crucial role in glucose metabolism in cancer cells. Inhibition of GLUT1 may lead to reduced glucose uptake in tumor cells, thereby inducing apoptosis and limiting tumor growth .
The mechanism by which this compound exerts its biological effects primarily involves the following pathways:
- GLUT1 Inhibition : By targeting GLUT1, the compound disrupts glucose transport across cell membranes. This is particularly relevant in cancer biology, where increased glucose uptake is often observed .
- Antimycobacterial Activity : Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial activity against Mycobacterium species. The structure-activity relationship (SAR) studies suggest that modifications in the quinoline structure can enhance activity against tuberculosis .
Inhibition of Photosynthetic Electron Transport
A study evaluated the activity of various substituted quinoline compounds, including derivatives related to this compound. The results indicated that certain compounds demonstrated effective inhibition of photosynthetic electron transport (PET) in spinach chloroplasts. The most active compound showed an IC50 value of 7.5 μmol/L, highlighting the potential for these compounds in agricultural applications .
Antimycobacterial Properties
In a series of experiments involving substituted quinoline derivatives, several compounds were tested against mycobacterial species. Notably, some derivatives exhibited higher activity against Mycobacterium tuberculosis than standard treatments like isoniazid and pyrazinamide. These findings suggest that this compound and its analogs could serve as leads for developing new antimycobacterial agents .
Data Tables
Activity | Compound | IC50 Value (μmol/L) | Notes |
---|---|---|---|
GLUT1 Inhibition | This compound | Not specified | Potential treatment for cancer |
Photosynthetic Electron Transport | N-benzyl-2-naphthamide | 7.5 | Effective in spinach chloroplasts |
Antimycobacterial Activity | Various Substituted Quinoline | Varied | Higher activity than standard tuberculosis drugs |
Properties
IUPAC Name |
2-quinolin-2-yl-1,3-thiazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2S/c1-2-4-10-9(3-1)5-6-11(14-10)12-13-7-8-15-12/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMRBVMIIFJGOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NC=CS3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701320507 | |
Record name | 2-quinolin-2-yl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701320507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819044 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
93472-35-6 | |
Record name | 2-quinolin-2-yl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701320507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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